4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
Pyrrole-2-carboxylic acid, a related compound, is a heterocyclic building block used in the synthesis of various pharmaceutical compounds . It’s a white solid that arises in nature by dehydrogenation of the amino acid proline .
Synthesis Analysis
The synthesis of pyrroles can be achieved through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For example, N-substituted pyrroles can be synthesized via a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For example, the melting point of pyrrole-2-carboxylic acid is 204-208 °C (dec.) (lit.) .Scientific Research Applications
Synthesis of Derivatives
Researchers have developed methods for synthesizing a variety of derivatives related to 4H-thieno[3,2-b]pyrrole-5-carboxylic acids. For instance, Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives, which are used as intermediates in reactions providing respective amides (Torosyan et al., 2018). Another study by Grozav et al. (2019) focused on the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids through reactions that involve cyclocondensation and decarboxylation steps (Grozav et al., 2019).
Chemical Transformations and Applications
The research on 4H-thieno[3,2-b]pyrrole derivatives extends to their chemical transformations and potential applications. Torosyan et al. (2018) described the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols into bis(thienopyrrolyl)methanes, showcasing the versatility of these compounds in synthesizing complex molecular structures (Torosyan et al., 2018). Similarly, Ilyin et al. (2007) developed a series of novel heterocyclic compounds containing 4H-thieno[3,2-b]pyrrole moiety through parallel solution-phase synthesis, highlighting the compound's role in creating combinatorial libraries for potential biological screening (Ilyin et al., 2007).
Structural Studies
In addition to synthetic applications, some studies have focused on the structural characterization of these compounds. Silva et al. (2006) provided detailed experimental and calculated structural parameters for a derivative of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, demonstrating the importance of structural analysis in understanding the chemical behavior of these molecules (Silva et al., 2006).
Safety And Hazards
Future Directions
The future directions in the study of a compound depend on its potential applications. For example, thieno[2,3-b]pyrroles, which are isosteric analogs of indoles, are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . Therefore, the development of new synthetic methods and the study of their biological activity could be potential future directions.
properties
IUPAC Name |
4-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-4-3-11-7-2-5-15-9(7)6-8(11)10(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKJPHVSZBSJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C1C(=O)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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